molecular formula C11H18Cl2N2 B2997201 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride CAS No. 1774896-48-8

2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride

Cat. No.: B2997201
CAS No.: 1774896-48-8
M. Wt: 249.18
InChI Key: HKXNXHIMTXGALP-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as tetrahydroquinolines. These compounds are characterized by a fused benzene and pyridine ring system. This particular compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reduction of quinoline derivatives to form the tetrahydroquinoline core. This reduction can be achieved using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) pressure.

Industrial Production Methods: In an industrial setting, the compound is typically produced on a larger scale using similar reduction methods. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoline derivatives.

  • Reduction: Further reduction can lead to the formation of other tetrahydroquinoline derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Other tetrahydroquinoline derivatives.

  • Substitution: Substituted tetrahydroquinolines.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine dihydrochloride is similar to other tetrahydroquinoline derivatives, but it has unique properties that distinguish it from these compounds. Some similar compounds include:

  • Quinoline: A parent compound with a similar structure but without the reduction.

  • Tetrahydroquinoline derivatives: Other reduced forms of quinoline with different substituents.

These compounds share structural similarities but may differ in their reactivity and biological activity.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11;;/h3-4,8,13H,1-2,5-7,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXNXHIMTXGALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CCN)NC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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